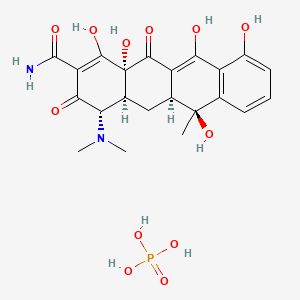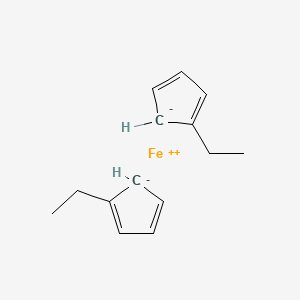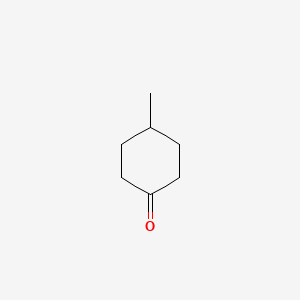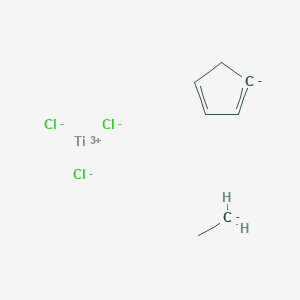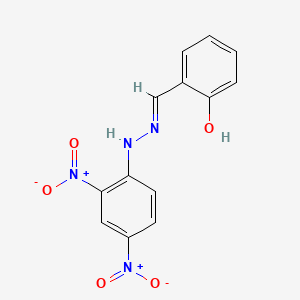
Unii-4HP6pkt3H2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-4HP6pkt3H2, also known by its CAS number 14874-24-9, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The molecular formula of this compound is C6H26CdN6O2.
Chemical Reactions Analysis
Unii-4HP6pkt3H2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced .
Scientific Research Applications
Unii-4HP6pkt3H2 has several scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in research related to its biological activity and potential therapeutic applications. In industry, it could be utilized in the production of specialized materials or as a component in specific manufacturing processes .
Mechanism of Action
The mechanism of action of Unii-4HP6pkt3H2 involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in the observed effects .
Comparison with Similar Compounds
Unii-4HP6pkt3H2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with comparable molecular structures or functional groups. For instance, compounds with similar cadmium-based structures or those used in similar industrial applications can be considered for comparison. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Properties
CAS No. |
14874-24-9 |
|---|---|
Molecular Formula |
C6H26CdN6O2 |
Molecular Weight |
326.72 g/mol |
IUPAC Name |
cadmium(2+);ethane-1,2-diamine;dihydroxide |
InChI |
InChI=1S/3C2H8N2.Cd.2H2O/c3*3-1-2-4;;;/h3*1-4H2;;2*1H2/q;;;+2;;/p-2 |
InChI Key |
UUTMDSIHDWLDSM-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[OH-].[OH-].[Cd+2] |
Synonyms |
tris(ethylenediamine)cadmium dihydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



